molecular formula C16H15ClFNO2 B5370907 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide

Cat. No. B5370907
M. Wt: 307.74 g/mol
InChI Key: HZRVCMMQJSZXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide, commonly known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is activated by heat, protons, and a variety of chemical ligands. TRPV1 is widely expressed in sensory neurons and plays a key role in pain perception, inflammation, and thermoregulation. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other TRPV1-related disorders.

Mechanism of Action

CFM-2 acts as a competitive antagonist of 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide by binding to the channel's pore region and blocking the influx of cations. This prevents the activation of this compound by heat, protons, and chemical ligands, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. In addition, CFM-2 has been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis. CFM-2 has also been shown to have anti-oxidant and anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its potency and selectivity for 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide. CFM-2 has been shown to be more potent and selective than other this compound antagonists, such as capsazepine and SB-366791. However, CFM-2 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on CFM-2. One potential direction is the development of more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide antagonists based on the structure of CFM-2. Another potential direction is the investigation of the therapeutic potential of CFM-2 in other this compound-related disorders, such as itch and gastrointestinal disorders. Furthermore, the development of novel drug delivery systems for CFM-2 could enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

CFM-2 can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzyl bromide in the presence of copper powder and potassium carbonate as a base. The resulting intermediate is then reacted with acetyl chloride to form CFM-2.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide-related disorders. Several studies have demonstrated that CFM-2 can effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-14-6-2-11(3-7-14)10-19-16(20)8-12-4-5-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRVCMMQJSZXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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